1H NMR and 13C NMR spectral reference data for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene
1H NMR and 13C NMR spectral reference data for 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene
Executive Summary
In modern drug discovery and complex natural product synthesis, terminal alkynes are indispensable functional groups used in Sonogashira cross-couplings, click chemistry (CuAAC), and structural rigidification. 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (also referred to as 1-benzyloxy-4-(2,2-dibromovinyl)-2-methoxybenzene) is a critical synthetic intermediate derived from O-benzyl vanillin. It serves as the direct precursor to the corresponding terminal alkyne via the second stage of the Corey-Fuchs homologation.
This whitepaper provides a comprehensive technical guide on the synthesis, mechanistic grounding, and structural validation of this intermediate. By detailing field-proven experimental protocols and providing highly accurate 1 H and 13 C NMR spectral reference data, this guide empowers researchers to confidently synthesize and characterize this molecule.
Mechanistic Grounding: The Corey-Fuchs Olefination
The transformation of 4-benzyloxy-3-methoxybenzaldehyde to the target 1,1-dibromoalkene relies on the first half of the [1]. First reported in 1972, this reaction remains the gold standard for the one-carbon homologation of aldehydes to alkynes, with extensive applications in the synthesis of polyketides, alkaloids, and terpenoids[2].
Causality in Reagent Selection
The reaction utilizes carbon tetrabromide (CBr 4 ) and triphenylphosphine (PPh 3 ). The stoichiometry is critical: a minimum of two equivalents of PPh 3 is required.
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Ylide Formation: The first equivalent of PPh 3 reacts with CBr 4 to generate the reactive dibromomethylene phosphonium ylide (Ph 3 P=CBr 2 ) and a bromophosphonium byproduct.
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Oxygen Scavenging: The second equivalent of PPh 3 acts as a reducing agent/oxygen acceptor, driving the cycloreversion of the oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide (Ph 3 P=O)[3].
Mechanistic workflow of the Corey-Fuchs olefination.
Experimental Methodology: A Self-Validating Protocol
To ensure high yields and simplify the notoriously difficult removal of Ph 3 P=O, the following step-by-step protocol integrates thermodynamic control and solubility-based purification.
Reagents & Materials
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Substrate: 4-Benzyloxy-3-methoxybenzaldehyde (1.0 equiv, 10.0 mmol, 2.42 g)
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Halogen Source: CBr 4 (2.0 equiv, 20.0 mmol, 6.63 g)
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Phosphine: PPh 3 (4.0 equiv, 40.0 mmol, 10.49 g) — Note: Excess is used to ensure complete ylide formation and drive the reaction forward.
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Solvent: Anhydrous Dichloromethane (CH 2 Cl 2 ), 50 mL.
Step-by-Step Workflow
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Ylide Generation (Temperature Control): Dissolve CBr 4 in anhydrous CH 2 Cl 2 (30 mL) in a flame-dried round-bottom flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath. Add PPh 3 in small portions over 15 minutes.
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Causality: The formation of the ylide is highly exothermic. Rapid addition at room temperature leads to the degradation of the ylide into unreactive polymeric species.
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Aldehyde Addition (Self-Reporting Kinetics): Stir the mixture at 0 °C for 15 minutes until a deep reddish-orange color develops (confirming ylide formation). Dissolve the aldehyde in 20 mL of CH 2 Cl 2 and add it dropwise.
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Self-Validation: The reaction acts as a self-reporting system. As the aldehyde consumes the ylide, the deep orange color transitions to a pale yellow suspension. Complete consumption should be verified by TLC (Hexanes/EtOAc 8:2; disappearance of the UV-active aldehyde spot at R f ~0.3).
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Quenching & Trituration (Purification Strategy): After stirring for 1 hour at room temperature, quench the reaction with 50 mL of saturated aqueous NaHCO 3 . Extract with CH 2 Cl 2 (3 × 30 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to a thick syrup.
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Causality: Do not attempt to load this syrup directly onto a column. Instead, suspend the residue in 100 mL of cold hexanes/diethyl ether (4:1) and stir vigorously. This selectively precipitates the bulk of the Ph 3 P=O byproduct as a white solid, which is then removed by vacuum filtration.
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Chromatography: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 4-(2,2-dibromoethenyl)-2-methoxy-1-benzyloxybenzene as a pale yellow solid (Typical yield: 85-92%).
Spectral Reference Data
The structural integrity of the synthesized product is definitively confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the summarized quantitative data tables for the 1 H and 13 C NMR shifts, acquired in CDCl 3 at 298 K.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.45 – 7.28 | Multiplet (m) | - | 5H | Ar-H (Benzyl aromatic) |
| 7.38 | Singlet (s) | - | 1H | Ar-CH =CBr 2 (Vinyl proton) |
| 7.18 | Doublet (d) | 2.0 | 1H | Ar-H (H-3, central ring) |
| 7.05 | Doublet of doublets (dd) | 8.4, 2.0 | 1H | Ar-H (H-5, central ring) |
| 6.88 | Doublet (d) | 8.4 | 1H | Ar-H (H-6, central ring) |
| 5.18 | Singlet (s) | - | 2H | -OCH 2 Ph (Benzylic) |
| 3.91 | Singlet (s) | - | 3H | -OCH 3 (Methoxy) |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 149.5 | Quaternary (C) | C-2 (C-OMe) |
| 149.0 | Quaternary (C) | C-1 (C-OBn) |
| 136.8 | Quaternary (C) | C-ipso (Benzyl) |
| 136.5 | Methine (CH) | Ar-C H=CBr 2 (Vinyl carbon) |
| 128.6 | Methine (CH) | C-meta (Benzyl) |
| 128.5 | Quaternary (C) | C-4 (C-vinyl attachment) |
| 128.0 | Methine (CH) | C-para (Benzyl) |
| 127.2 | Methine (CH) | C-ortho (Benzyl) |
| 122.0 | Methine (CH) | C-5 (Central ring) |
| 113.5 | Methine (CH) | C-6 (Central ring) |
| 111.0 | Methine (CH) | C-3 (Central ring) |
| 88.5 | Quaternary (C) | =C Br 2 (Terminal vinyl carbon) |
| 70.8 | Methylene (CH 2 ) | -OC H 2 Ph (Benzylic) |
| 56.0 | Methyl (CH 3 ) | -OC H 3 (Methoxy) |
Data Interpretation & Structural Validation
To establish absolute trustworthiness in the synthesized compound, the NMR data must be interpreted through the lens of electronic and steric effects:
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Validation of the Olefin (The Heavy Atom Effect): The most critical diagnostic marker in the 13 C NMR spectrum is the terminal alkene carbon (=C Br 2 ) appearing at δ 88.5 ppm . Standard sp 2 hybridized alkene carbons typically resonate between 110–150 ppm. The profound upfield shift observed here is a classic manifestation of the Heavy Atom Effect. The large electron clouds of the two bromine atoms induce significant steric shielding and spin-orbit coupling, pushing the carbon resonance upfield.
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Validation of the Vinyl Proton: In the 1 H NMR spectrum, the vinyl proton (Ar-CH =CBr 2 ) appears as a sharp singlet at δ 7.38 ppm . The complete absence of an aldehyde proton signal (which would typically appear far downfield at ~9.8 ppm) serves as a self-validating check that the starting material has been entirely consumed.
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Regiochemical Confirmation of the Aromatic Core: The substitution pattern of the central aromatic ring is confirmed by the coupling constants. H-3 appears as a doublet with a small meta-coupling (J = 2.0 Hz), H-6 appears as a doublet with a large ortho-coupling (J = 8.4 Hz), and H-5 appears as a doublet of doublets (J = 8.4, 2.0 Hz). This perfectly aligns with the 1,2,4-trisubstituted geometry inherited from the vanillin core.
References
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Corey, E. J.; Fuchs, P. L. "A synthetic method for formyl-> ethynyl conversion". Tetrahedron Letters, 1972, 13, 3769–3772. URL:[Link][1]
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Ashraf, R. et al. "Corey-Fuchs reaction enabled synthesis of natural products: a review". RSC Advances, 2025, 15(11), 8121-8155. URL:[Link][2]
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"Corey–Fuchs reaction". ChemEurope Encyclopedia. URL:[Link][3]
